molecular formula C18H21N3O4S B2827276 ethyl 4-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946332-45-2

ethyl 4-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2827276
CAS No.: 946332-45-2
M. Wt: 375.44
InChI Key: SYVVEMLXHYGKLG-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Properties

IUPAC Name

ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-5-25-17(23)15-12(4)19-18(24)21-16(15)26-9-14(22)20-13-8-10(2)6-7-11(13)3/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVVEMLXHYGKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=CC(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of ethyl 4-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of anilino, sulfanyl, and ester groups makes it a versatile compound for various applications .

Biological Activity

Ethyl 4-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the dihydropyrimidinone class. This compound is characterized by a dihydropyrimidine core and various functional groups, which enhance its potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features several key structural elements:

  • Dihydropyrimidine Core : Central to its biological activity.
  • Sulfanyl Group : Implicated in enzyme inhibition.
  • Ethyl Ester : Enhances solubility and bioavailability.

The IUPAC name for this compound is ethyl 4-(2,5-dimethylphenyl)-6-{[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanylmethyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Its molecular formula is C24H26N4O3SC_{24}H_{26}N_4O_3S.

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammatory responses.
  • Apoptotic Modulation : It may influence apoptotic pathways, promoting cancer cell death.
  • Endoplasmic Reticulum Stress Response : The compound can modulate stress responses in cells, which is significant in cancer therapy.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Anti-Cancer Activity : Research suggests that it may inhibit cell proliferation in various cancer cell lines through specific molecular interactions.
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro and in vivo.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-(2,5-Dimethylphenyl)-6-methyl-2-sulfanylideneDihydropyrimidinone with sulfanylideneAnti-cancer
MonastrolDihydropyrimidinoneKinesin inhibitor
Triazole DerivativesVarious substitutionsAntifungal and anticancer properties
Ethyl 6-methyl-4-(4-chlorophenyl)-2-thioxoThioxo group additionAnticancer activity

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition activity of this compound revealed that it effectively inhibited the activity of certain proteases involved in tumor progression. The IC50 values obtained were significantly lower than those of conventional inhibitors.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing anti-inflammatory effects, the compound was administered to animal models exhibiting inflammatory responses. Results indicated a marked reduction in pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What are the primary synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step procedures, including cyclocondensation of thiourea derivatives with β-keto esters, followed by functionalization of the pyrimidine core. Key steps include:

  • Carbamoylation : Introducing the (2,5-dimethylphenyl)carbamoyl group via coupling reactions using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions .
  • Sulfanyl Group Incorporation : Thiol-alkylation or nucleophilic substitution reactions to attach the sulfanylacetamide moiety, requiring strict control of pH and temperature to avoid side reactions .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC with reverse-phase C18 columns can validate purity .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • Single-Crystal X-ray Diffraction (XRD) : Determines absolute configuration and bond parameters. For example, monoclinic crystal systems (space group P2₁/c) with unit cell dimensions (e.g., a = 12.6876 Å, β = 114.443°) are common for related pyrimidine derivatives .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., methyl groups at δ 2.3–2.5 ppm, ester carbonyl at δ 165–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in dihydropyrimidine rings .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 397.29) and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in sulfanyl group incorporation?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiols but may require degassing to prevent oxidation .
  • Catalysis : Use of base catalysts (e.g., K₂CO₃) or phase-transfer agents (e.g., TBAB) to accelerate thiol-alkylation.
  • Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress and identifies intermediates .

Q. How should discrepancies between experimental and computational spectroscopic data be addressed?

  • DFT Calculations : Compare experimental ¹³C NMR shifts with Gaussian/B3LYP-optimized structures. Discrepancies >2 ppm may indicate conformational flexibility or solvent effects .
  • Dynamic NMR Studies : Variable-temperature ¹H NMR to detect hindered rotation in carbamoyl or sulfanyl groups .
  • Crystallographic Validation : Overlay XRD-derived structures with computational models to assess bond angle/geometry mismatches .

Q. What experimental controls are essential for validating target-specific bioactivity?

  • Negative Controls :
  • Scaffold Variants : Test structurally similar analogs lacking the sulfanyl or carbamoyl group to isolate pharmacophore contributions .
  • Vehicle Controls : DMSO or ethanol at equivalent concentrations to rule out solvent effects .
    • Positive Controls : Reference inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
    • Dose-Response Curves : Use 8–10 concentrations in triplicate to calculate Hill slopes and assess cooperative binding .

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